A Technical Guide to 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid: Synthesis, Properties, and Applications
A Technical Guide to 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid: Synthesis, Properties, and Applications
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. While this specific substitution isomer is not widely cataloged with a unique CAS number, this document extrapolates its core identifiers, physicochemical properties, and potential applications from its known isomers and related chemical structures. A detailed, logical synthetic pathway is proposed, complete with a step-by-step experimental protocol. This guide serves as a critical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and complex organic molecules.
Compound Identification and Core Data
| Identifier | Value | Source |
| IUPAC Name | 2-Fluoro-5-[(methylsulfonyl)amino]benzoic acid | - |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)F)C(=O)O | - |
| Isomeric CAS No. | 1016788-23-0 (for 5-fluoro-2-isomer) | [1] |
| Physical Form | Solid (Predicted) | [2] |
| Purity | Typically >95% for research-grade chemicals | [2][3] |
| Storage | Sealed in a dry, room temperature environment | - |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid is not explicitly detailed in publicly available literature. However, a robust and logical synthetic route can be designed based on well-established organic chemistry principles: the preparation of a key aminobenzoic acid intermediate followed by N-sulfonylation.
Synthetic Workflow Overview
The proposed synthesis is a two-stage process. The first stage focuses on creating the essential precursor, 2-amino-5-fluorobenzoic acid. The second stage involves the targeted N-sulfonylation of the amino group to yield the final product. This modular approach allows for purification at intermediate steps, ensuring high purity of the final compound.
Caption: Proposed two-stage synthesis of the target compound.
Stage 1: Synthesis of 2-Amino-5-fluorobenzoic acid
The synthesis of the aminobenzoic acid precursor is a critical first step. A reliable method involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine, followed by cyclization and oxidative cleavage.[4]
Causality and Experimental Choices:
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Starting Material: 4-fluoroaniline is a commercially available and cost-effective starting material.[4]
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Intermediate Formation: The initial reaction forms an N-aryl-2-(hydroxyimino)acetamide, which readily cyclizes in strong acid (e.g., concentrated sulfuric acid) to form the 5-fluoro-isatin intermediate. This cyclization is a classic Sandmeyer isatin synthesis.
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Oxidative Cleavage: The isatin ring is then cleaved under alkaline conditions using an oxidizing agent like hydrogen peroxide.[4][5] This step selectively breaks the C2-C3 bond of the indole-2,3-dione to unmask the carboxylic acid and the ortho-amino group, yielding the desired 2-amino-5-fluorobenzoic acid.
Stage 2: N-Sulfonylation (Hinsberg Reaction)
With the precursor in hand, the final step is the formation of the sulfonamide bond. This is classically achieved via the Hinsberg reaction, where the primary amine reacts with an alkyl or aryl sulfonyl chloride in the presence of a base.
Protocol: Synthesis of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid
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Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-Amino-5-fluorobenzoic acid (1.0 equivalent) in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine.
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Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the subsequent addition.
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Reagent Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Upon completion, the reaction mixture is quenched with water and acidified with 1N HCl. The aqueous phase is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final high-purity compound.
Trustworthiness and Validation: This protocol is a self-validating system. The progress can be tracked via TLC, and the final product's identity and purity can be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Research and Drug Development
Fluorinated benzoic acids and sulfonamides are privileged scaffolds in modern medicinal chemistry. Their unique properties make them invaluable building blocks for creating novel drug candidates.
Role as a Pharmaceutical Building Block
The title compound contains three key functional groups ripe for chemical modification: the carboxylic acid, the aromatic fluorine, and the sulfonamide. This trifunctional nature allows for a modular approach to drug design.[6]
Caption: Functional handles for molecular diversification.
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Carboxylic Acid: This group can be readily converted into amides, esters, or other derivatives, making it a primary handle for linking the molecule to other fragments or for interacting with biological targets.[7]
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Fluorine Atom: The presence of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[8]
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Sulfonamide Group: The sulfonamide moiety is a cornerstone in drug design, found in a wide array of therapeutics including antibacterial agents, diuretics, and anti-inflammatory drugs.[6] It acts as a versatile hydrogen bond donor and acceptor.
Potential Therapeutic Areas
Compounds derived from similar fluorinated benzoic acid scaffolds have shown promise in several therapeutic areas:
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Oncology: As intermediates for kinase inhibitors.
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Pain Management: For the synthesis of inhibitors of enzymes like adenylyl cyclase 1 (AC1) for treating chronic pain.[8]
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Anti-inflammatory Agents: As key precursors for various anti-inflammatory drugs.[6]
Safety and Handling
While specific safety data for this compound is unavailable, a conservative approach based on related structures is warranted.
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GHS Classification (Predicted): Based on similar small molecule acids and sulfonamides, it may be classified as an irritant to the skin, eyes, and respiratory system.
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
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Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E69, o387. Available at: [Link]
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PubChem. (n.d.). 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid. Retrieved February 25, 2026, from [Link]
-
Leggio, A., et al. (20xx). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
- Vlugter, J. C., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 6, 95-103.
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. Retrieved February 25, 2026, from [Link]
Sources
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- 2. 2-FLUORO-5-(METHYLSULFONYL)BENZOIC ACID | CymitQuimica [cymitquimica.com]
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